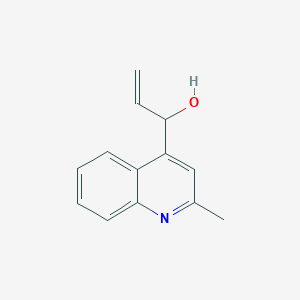

1-(2-Methylquinolin-4-yl)prop-2-en-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H13NO |

|---|---|

Molecular Weight |

199.25 g/mol |

IUPAC Name |

1-(2-methylquinolin-4-yl)prop-2-en-1-ol |

InChI |

InChI=1S/C13H13NO/c1-3-13(15)11-8-9(2)14-12-7-5-4-6-10(11)12/h3-8,13,15H,1H2,2H3 |

InChI Key |

JPJXYMCRUFFCNB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)C(C=C)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 Methylquinolin 4 Yl Prop 2 En 1 Ol and Its Structural Analogs

Direct Synthesis Routes to 1-(2-Methylquinolin-4-yl)prop-2-en-1-ol

The most direct synthetic approaches to this compound hinge on the formation of the prop-2-en-1-ol side chain from a pre-formed 2-methylquinoline-4-carbonyl precursor. A highly plausible and efficient method involves a Grignard reaction with a vinyl magnesium halide.

This approach commences with the readily accessible 2-methylquinoline-4-carbaldehyde (B1601647). Treatment of this aldehyde with vinylmagnesium bromide in an appropriate ethereal solvent, such as tetrahydrofuran (B95107) (THF), would lead to the formation of the desired this compound after a standard aqueous workup. The nucleophilic vinyl anion of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde, forming a new carbon-carbon bond and, upon protonation, the secondary allylic alcohol.

While this Grignard-based route is theoretically straightforward, the successful synthesis relies on the efficient preparation of the 2-methylquinoline-4-carbaldehyde precursor, which is discussed in a subsequent section.

Aldol (B89426) Condensation Approaches to Prop-2-en-1-ol Derivatives

Aldol condensation reactions represent a classical method for carbon-carbon bond formation and can be conceptually applied to the synthesis of α,β-unsaturated systems. A potential, albeit less direct, aldol-based approach to a precursor of the target molecule could involve the reaction of 2-methylquinoline-4-carbaldehyde with formaldehyde (B43269). This reaction would be expected to yield a β-hydroxy aldehyde, which could then undergo dehydration to form an α,β-unsaturated aldehyde. Subsequent selective reduction of the aldehyde functionality would be required to afford the desired prop-2-en-1-ol structure. The asymmetric aldol reaction with formaldehyde is a known synthetic transformation, though its application to quinoline-4-carbaldehydes would require specific investigation and optimization. nih.gov

Coupling Reactions Involving Quinoline (B57606) Precursors and Propargyl Alcohols

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, offer a powerful tool for the formation of carbon-carbon bonds and can be adapted for the synthesis of the target molecule's framework. lookchem.com This strategy would begin with a 4-halo-2-methylquinoline, such as 4-chloro-2-methylquinoline (B1666326), which can be synthesized from 2-methylquinolin-4-ol.

The Sonogashira coupling of 4-chloro-2-methylquinoline with propargyl alcohol, in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base, would yield 1-(2-methylquinolin-4-yl)prop-2-yn-1-ol. researchgate.netorganic-chemistry.orgscispace.comresearchgate.net The resulting propargyl alcohol could then be selectively reduced to the corresponding allylic alcohol, this compound. This reduction can be achieved using various reagents, such as lithium aluminum hydride (LiAlH4) or by catalytic hydrogenation under controlled conditions to avoid over-reduction to the propanol.

Synthesis of Key Quinoline and Chalcone Intermediates

The successful synthesis of this compound is critically dependent on the availability of appropriately functionalized quinoline precursors. The synthesis of 2-methylquinoline-4-carbonyl compounds is a key step in many of the proposed routes.

Preparation of 2-Methylquinoline-4-carbonyl Precursors

The Pfitzinger reaction is a highly effective method for the synthesis of quinoline-4-carboxylic acids. organic-chemistry.orgresearchgate.net Specifically, the reaction of isatin (B1672199) with acetone (B3395972) in the presence of a strong base, such as potassium hydroxide, directly yields 2-methylquinoline-4-carboxylic acid. google.com This reaction proceeds through the base-mediated ring-opening of isatin to form an intermediate which then condenses with the enolate of acetone, followed by cyclization and dehydration to form the quinoline ring. researchgate.net Yields for this reaction are reported to be favorable. google.com

Table 1: Pfitzinger Synthesis of 2-Methylquinoline-4-carboxylic Acid

| Reactant 1 | Reactant 2 | Base | Product | Reported Yield | Reference |

| Isatin | Acetone | Potassium Hydroxide | 2-Methylquinoline-4-carboxylic acid | >60% | google.com |

Once 2-methylquinoline-4-carboxylic acid is obtained, it must be converted to the corresponding aldehyde for the subsequent Grignard reaction. This conversion is a non-trivial step, as direct reduction of a carboxylic acid to an aldehyde can be challenging due to over-reduction to the primary alcohol. A common strategy involves a two-step process: first, the carboxylic acid is converted to a more reactive derivative, such as an acid chloride or an ester. This activated intermediate can then be reduced to the aldehyde using a mild reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures or through a Rosenmund reduction of the acid chloride. chemistrysteps.com Alternatively, one-pot methods for the direct reduction of carboxylic acids to aldehydes have been developed, although their applicability to this specific substrate would need to be verified. organic-chemistry.orgvedantu.com

Other classical methods for the synthesis of the 2-methylquinoline (B7769805) core include the Doebner-von Miller reaction, which utilizes an aniline (B41778) and an α,β-unsaturated carbonyl compound, and the Combes synthesis, involving the reaction of an aniline with a β-diketone. organic-chemistry.orgacs.orgresearchgate.netacs.org The Friedländer synthesis, which condenses a 2-aminobenzaldehyde (B1207257) or ketone with a compound containing an active methylene (B1212753) group, is also a viable route to substituted quinolines. nih.govresearchgate.netnih.gov

Derivatization of Quinolin-4-ols for Subsequent Transformations

An alternative approach to functionalizing the 4-position of the 2-methylquinoline ring involves starting with 2-methylquinolin-4-ol. This precursor can be synthesized through various methods, including the Conrad-Limpach synthesis. The hydroxyl group at the 4-position is not a good leaving group for direct nucleophilic substitution. Therefore, it typically requires activation.

A common strategy is to convert the hydroxyl group into a halide, most commonly a chloride, by treating 2-methylquinolin-4-ol with a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The resulting 4-chloro-2-methylquinoline is a versatile intermediate for various cross-coupling reactions, as described in the Sonogashira coupling route (Section 2.1.2).

Multi-Step Synthesis Strategies for this compound Analogs

The synthetic methodologies described can be adapted to produce a wide range of structural analogs of this compound. By varying the starting materials and reagents, modifications can be introduced at various positions of the quinoline ring and on the prop-2-en-1-ol side chain.

For instance, substituted anilines or isatins can be used in the initial quinoline synthesis (e.g., Pfitzinger or Doebner-von Miller reactions) to introduce substituents on the benzo portion of the quinoline ring. Similarly, using different ketones in the Pfitzinger reaction or different α,β-unsaturated carbonyl compounds in the Doebner-von Miller reaction can lead to analogs with different substituents at the 2-position.

The Grignard reaction itself offers a point of diversification. Instead of vinylmagnesium bromide, other organometallic reagents can be employed to introduce different side chains at the 4-position. For example, using allylmagnesium bromide would lead to a homoallylic alcohol analog.

Furthermore, multi-step sequences can be designed to elaborate the prop-2-en-1-ol side chain. For example, the double bond could be subjected to various transformations such as epoxidation, dihydroxylation, or hydrogenation to create a library of related compounds with diverse functionalities. The synthesis of other complex quinoline-based alcohols, such as 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol, has been reported, demonstrating the feasibility of multi-step synthetic approaches to generate diverse quinoline-containing molecules.

Cyclization Reactions in Quinoline Scaffold Formation

The formation of the quinoline ring system is a well-established field of organic synthesis, with several named reactions providing versatile routes to substituted quinolines. These methods typically involve the condensation and cyclization of anilines with various carbonyl compounds.

Key traditional methods for synthesizing the quinoline scaffold include the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses. iipseries.orgtandfonline.com

Doebner-von Miller Reaction : This reaction involves the synthesis of quinolines from an aniline and α,β-unsaturated carbonyl compounds. wikipedia.org It is a widely used method for producing 2- and 4-substituted quinolines under acidic conditions. nih.gov The reaction can be catalyzed by both Brønsted and Lewis acids. wikipedia.org For the synthesis of the 2-methylquinoline core, aniline can be reacted with crotonaldehyde (B89634) or by generating the α,β-unsaturated carbonyl compound in situ from other carbonyls. iipseries.orgresearchgate.net

Combes Synthesis : This method uniquely employs the condensation of an aniline with a β-diketone, followed by an acid-catalyzed ring closure to yield a 2,4-disubstituted quinoline. wikipedia.orgdrugfuture.com The reaction proceeds through an intermediate Schiff base. wikipedia.org

Friedländer Synthesis : One of the most straightforward methods, the Friedländer synthesis, involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. researchgate.net This reaction can be promoted by acid or base catalysts. researchgate.netwikipedia.org It is valued for its operational simplicity and the availability of starting materials. jk-sci.com

Skraup Synthesis : In the classic Skraup synthesis, quinoline is formed by heating aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.org The reaction proceeds via the dehydration of glycerol to acrolein, which then reacts with the aniline. vedantu.com

| Reaction Name | Key Reactants | Typical Product Substitution | Catalyst/Conditions |

|---|---|---|---|

| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | 2- and/or 4-substituted quinolines | Acid-catalyzed (Lewis or Brønsted) wikipedia.org |

| Combes | Aniline, β-Diketone | 2,4-disubstituted quinolines | Acid-catalyzed ring closure wikipedia.org |

| Friedländer | 2-Aminoaryl Aldehyde/Ketone, Carbonyl with α-methylene | Polysubstituted quinolines | Acid or base catalysis jk-sci.com |

| Skraup | Aniline, Glycerol, Oxidizing Agent | Unsubstituted or simple quinolines | Strong acid (e.g., H₂SO₄) iipseries.org |

Transformations Involving Prop-2-en-1-one and Prop-2-en-1-ol Moieties

Once the 2-methylquinoline scaffold is obtained, the synthesis of this compound requires the introduction of the allyl alcohol side chain at the 4-position. A common and direct synthetic strategy involves a precursor such as 2-methylquinoline-4-carbaldehyde.

This transformation can be achieved via a nucleophilic addition reaction using an organometallic reagent. Specifically, the reaction of 2-methylquinoline-4-carbaldehyde with a vinyl Grignard reagent, such as vinylmagnesium bromide, would yield the target secondary allyl alcohol, this compound. This is a standard and highly effective method for forming carbon-carbon bonds and creating secondary alcohols from aldehydes.

An alternative pathway involves the synthesis of the corresponding α,β-unsaturated ketone, 1-(2-methylquinolin-4-yl)prop-2-en-1-one. This intermediate could be formed through an aldol condensation between 4-acetyl-2-methylquinoline and formaldehyde. Subsequent selective reduction of the ketone carbonyl group, for instance using sodium borohydride, would furnish the desired prop-2-en-1-ol product.

Catalytic Approaches in the Synthesis of Quinoline-Prop-2-en-1-ol Compounds

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective pathways for constructing complex molecules like quinoline derivatives. Both acid and metal catalysts are extensively used in the formation and functionalization of the quinoline ring.

Acid-Catalyzed Tandem Reactions

Many classical quinoline syntheses are acid-catalyzed. jk-sci.com For instance, the Combes and Doebner-von Miller reactions rely on strong acids like sulfuric acid, hydrochloric acid, or polyphosphoric acid to facilitate the crucial cyclization and dehydration steps. iipseries.orgwikipedia.org Lewis acids such as tin tetrachloride are also effective catalysts for the Doebner-Miller reaction. wikipedia.org

More recently, tandem reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, have been developed. An iridium-catalyzed synthesis of functionalized quinolines from 2-aminobenzyl alcohols and α,β-unsaturated ketones is one such example that proceeds with high efficiency. organic-chemistry.org These processes offer significant advantages in terms of step economy and reduced waste.

Metal-Catalyzed Coupling Processes for Quinoline Functionalization

Transition metal catalysis has revolutionized the synthesis of quinolines, providing milder and more functional-group-tolerant alternatives to classical methods. ias.ac.in Various metals, including palladium, copper, nickel, ruthenium, and iron, have been employed. ias.ac.inthieme-connect.comfrontiersin.org

Palladium-Catalyzed Reactions : Palladium catalysts are widely used for various transformations. One notable example is the aza-Wacker oxidative cyclization of aniline derivatives to form 2-methylquinolines. thieme-connect.com Palladium is also instrumental in domino reactions, such as the Sonogashira coupling of benzimidoyl chlorides with 1,6-enynes, which leads to quinoline motifs. ias.ac.in

Copper-Catalyzed Reactions : Copper, being an inexpensive and abundant metal, is an attractive catalyst. frontiersin.org It has been used to catalyze the synthesis of substituted quinolines from anilines and aldehydes, proceeding through C-H functionalization and subsequent C-N/C-C bond formation. ias.ac.in

Nickel-Catalyzed Coupling : Nickel(0) catalysts have been shown to facilitate efficient carbon-carbon bond formation between aryl boronic acids and N-acyliminium precursors derived from quinolines. rsc.orgrsc.org This cross-coupling reaction proceeds under mild conditions and allows for the direct functionalization of the quinoline ring system. rsc.orgrsc.org

Green Chemistry Principles in this compound Synthesis

Traditional methods for quinoline synthesis often require harsh conditions, high temperatures, and the use of hazardous reagents, leading to environmental concerns. tandfonline.comtandfonline.com Consequently, significant research has focused on developing greener and more sustainable synthetic protocols. ijpsjournal.com

Green chemistry approaches aim to minimize waste, reduce energy consumption, and use less hazardous substances. ijpsjournal.comresearchgate.net Key strategies include:

Microwave-Assisted Synthesis : Microwave irradiation can dramatically accelerate reaction times and improve yields compared to conventional heating. ijpsjournal.com It has been successfully applied to various quinoline syntheses, including the Pfitzinger and Friedländer reactions, often under solvent-free conditions or in green solvents. rsc.org

Use of Green Solvents : Replacing hazardous organic solvents with environmentally benign alternatives like water, ethanol, or ionic liquids is a central tenet of green chemistry. ijpsjournal.comresearchgate.net Quinoline derivatives have been synthesized efficiently in ethanol-water mixtures. tandfonline.com

Solvent-Free Reactions : Conducting reactions without a solvent minimizes waste and simplifies product purification. Several protocols, such as the synthesis of polysubstituted quinolines via Friedländer heteroannulation, have been optimized under solvent-free conditions. rsc.org

Development of Recyclable Catalysts : The use of heterogeneous or nanocatalysts that can be easily recovered and reused improves the economic and environmental viability of a process. nih.govacs.org Examples include using Amberlyst-15 resin or various metal nanoparticles as recyclable catalysts in quinoline synthesis. nih.govnih.gov Multi-component reactions catalyzed by solid acids like montmorillonite (B579905) K-10 clay also represent a green approach with high atom economy. rsc.org

| Technique | Principle | Example Application |

|---|---|---|

| Microwave-Assisted Synthesis | Accelerates reactions, reduces energy use. ijpsjournal.com | Pfitzinger-type reaction of isatins and sodium pyruvate. rsc.org |

| Green Solvents | Replaces hazardous solvents with benign alternatives like water or ethanol. researchgate.net | One-pot three-component condensation in ethanol:water. tandfonline.com |

| Solvent-Free Conditions | Eliminates solvent waste, simplifies workup. rsc.org | Friedländer annulation using nano ZnO as a catalyst. rsc.org |

| Recyclable Catalysts | Reduces catalyst waste and cost. nih.gov | Use of magnetic nanocatalysts or solid acids like montmorillonite K-10 clay. rsc.orgnih.gov |

Synthetic Pathway Optimization and Reaction Mechanism Elucidation for Quinoline-Prop-2-en-1-ol Compounds

Optimizing synthetic pathways is crucial for maximizing product yield, minimizing byproducts, and ensuring process efficiency. This involves systematically varying reaction parameters such as catalyst, solvent, temperature, and reaction time. For instance, in the synthesis of quinolines catalyzed by chloramine-T, studies have shown that the choice of solvent significantly impacts the yield, with acetonitrile (B52724) reflux being optimal. researchgate.net Similarly, metal-free, one-pot syntheses of quinolines from alcohols have been optimized by adjusting the base and temperature to achieve high yields. researchgate.net

Understanding the reaction mechanism provides a rational basis for such optimization. The mechanism for classical syntheses like the Doebner-von Miller reaction has been a subject of study. One proposed mechanism involves a fragmentation-recombination pathway. wikipedia.org

The key steps are:

Conjugate Addition : The aniline first undergoes a nucleophilic conjugate addition to the α,β-unsaturated carbonyl compound. wikipedia.org

Fragmentation-Recombination : This initial adduct can then fragment into an imine and a saturated ketone. These fragments then recombine via a condensation reaction. wikipedia.org This step is crucial for explaining observations from isotope labeling studies. wikipedia.orgnih.gov

Cyclization and Aromatization : The newly formed conjugated imine undergoes further reaction with another aniline molecule, followed by an intramolecular electrophilic addition, elimination of an aniline molecule, and subsequent rearomatization to furnish the final quinoline product. wikipedia.org

Elucidating such mechanistic details allows chemists to rationally design improved synthetic routes and reaction conditions for specific targets like this compound.

Chemical Reactivity and Derivatization Studies of 1 2 Methylquinolin 4 Yl Prop 2 En 1 Ol

Electrophilic and Nucleophilic Reactions of the Prop-2-en-1-ol Side Chain

The prop-2-en-1-ol, or allyl alcohol, side chain is characterized by two primary reactive centers: the carbon-carbon double bond and the hydroxyl group. The double bond is susceptible to electrophilic addition, while the hydroxyl group can participate in both nucleophilic and electrophilic interactions.

The reactivity of this side chain is exemplified in various metal-catalyzed reactions. For instance, palladium-catalyzed oxidative cyclization of aryl allyl alcohols with anilines is a known method for synthesizing quinolines. rsc.orgresearchgate.net In the initial steps of such a reaction, the allyl alcohol is oxidized by the palladium catalyst to form an α,β-unsaturated aldehyde. rsc.org This transformation highlights the susceptibility of the alcohol to oxidation and the subsequent reactivity of the double bond. Similarly, iridium-catalyzed tandem reactions can isomerize allylic alcohols into ketones, which then undergo cyclization with other reagents to form quinolines. lookchem.comorganic-chemistry.org

The hydroxyl group can be readily converted into an ether or ester, or it can be replaced by other functional groups through nucleophilic substitution, typically after activation (e.g., by protonation or conversion to a sulfonate ester). The double bond can undergo various addition reactions, such as hydrogenation to form the corresponding saturated alcohol, halogenation, or epoxidation, which are common transformations for alkenes.

Modifications of the Quinoline (B57606) Core Structure in 1-(2-Methylquinolin-4-yl)prop-2-en-1-ol

The quinoline core of the molecule offers multiple avenues for structural modification, primarily through reactions involving the 2-methyl group and substitutions on the aromatic rings.

Substitution Reactions on the Methyl Group

The methyl group at the C2 position of the quinoline ring (also known as a quinaldine (B1664567) moiety) exhibits significant reactivity. nbinno.com The adjacent ring nitrogen atom increases the acidity of the methyl protons, making them susceptible to deprotonation. This allows the methyl group to act as a nucleophile in condensation reactions with various electrophiles, particularly aldehydes.

A well-established reaction is the condensation with benzaldehydes in the presence of a dehydrating agent like acetic anhydride (B1165640) to form β-(2-quinolyl)styrenes. rsc.org This reaction proceeds through an initial addition step to form an intermediate alcohol, followed by esterification and rapid elimination. The addition step is typically rate-determining and is catalyzed by acetic acid. rsc.org

More recent methods have focused on the direct C(sp³)–H functionalization of 2-methylquinolines. For example, a metal-free tandem cyclization strategy has been developed to synthesize complex quinoline derivatives by reacting 2-methylquinolines with 2-styrylanilines. acs.orgnih.gov In some cases, the methyl group can be oxidized to an aldehyde, which then participates in further reactions. nih.gov Under more vigorous conditions, the methyl group can be oxidized to a carboxylic acid, forming quinoline-2-carboxylic acid, although this can be challenging as the quinoline ring itself is susceptible to oxidation. youtube.com

| Aldehyde | Catalyst/Solvent | Product | Yield | Reference |

|---|---|---|---|---|

| Benzaldehyde | Acetic Anhydride / Acetic Acid | trans-β-(2-Quinolyl)styrene | - | rsc.org |

| Various 2-Styrylanilines | Iodine / TBHP / DMSO | 2-Heteroaromatic Quinolines | 42-81% | acs.orgnih.gov |

Functionalization at the Quinoline Ring Positions

The quinoline ring system can undergo both electrophilic and nucleophilic substitution reactions, with the position of attack being highly dependent on the reaction conditions and the nature of the ring system.

Electrophilic Substitution: The quinoline nucleus is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. However, substitution is possible under forcing conditions and occurs preferentially on the electron-rich benzene (B151609) ring rather than the electron-deficient pyridine (B92270) ring. The primary sites of attack are the C5 and C8 positions. quimicaorganica.org The stability of the resulting cationic intermediate (Wheland intermediate) dictates this regioselectivity; attack at C5 or C8 allows for the positive charge to be delocalized over two benzenoid resonance structures without disrupting the aromaticity of the pyridine ring. quimicaorganica.org

Nucleophilic Substitution: In contrast, nucleophilic substitution occurs on the electron-deficient pyridine ring, with the C2 and C4 positions being the most reactive. iust.ac.ir In this compound, the C4 position is already substituted. However, if the side chain were modified to be a good leaving group, nucleophilic displacement at C4 could be possible. The C2 position is also a potential site for nucleophilic attack. The reactivity of haloquinolines demonstrates this principle, where halogens at the C2 and C4 positions are readily displaced by various nucleophiles. mdpi.commdpi.com

Intramolecular Cyclization and Rearrangement Processes

The presence of the allyl alcohol side chain at the C4 position provides an ideal scaffold for intramolecular cyclization reactions, leading to the formation of new fused heterocyclic systems. Such reactions can be triggered by electrophiles or transition metal catalysts.

An iodine-mediated intramolecular electrophilic aromatic cyclization has been demonstrated as a general route for synthesizing quinolines from allylamines, showcasing a relevant pathway. organic-chemistry.org In this type of reaction, molecular iodine acts as a mild Lewis acid, activating the double bond for a 6-endo-dig cyclization onto the aromatic ring, followed by oxidation to re-aromatize the system. organic-chemistry.org A similar electrophilic cyclization could be envisioned for this compound, potentially leading to the formation of a fused dihydropyran ring.

Acid-catalyzed tandem reactions are also known to produce fused ring systems. For example, 4-hydroxyquinolines react with propargylic alcohols to form pyrano[3,2-c]quinolones and furo[3,2-c]quinolones. nih.gov These reactions proceed via Friedel-Crafts-type alkylation followed by an endo- or exo-dig cyclization. Although the starting material is different, this demonstrates the propensity of the quinoline C3 position to engage in cyclization with an adjacent side chain at C4. The synthesis of various furoquinolines and pyranoquinolines has been reported through related cyclization strategies. nih.gov

Heterocyclic Annulation Strategies Employing this compound Scaffolds

Annulation, the construction of a new ring onto an existing molecule, can utilize this compound as a versatile starting scaffold. The functional groups present allow for various ring-forming strategies.

One potential strategy involves a [4+2] cycloaddition (Diels-Alder reaction). The allyl alcohol side chain could be chemically modified, for instance, by dehydration to form a diene system, which could then react with a suitable dienophile. Conversely, the double bond of the allyl group could act as the dienophile in a reaction with a diene.

Cascade annulation reactions, often catalyzed by transition metals, provide another powerful method for building complex heterocyclic systems. mdpi.com Copper-catalyzed cascade [2+2+2] and [4+2] annulation reactions have been used to generate diverse quinoline derivatives from simpler starting materials. researchgate.net Applying this logic in reverse, the pre-formed quinoline scaffold of this compound could be a key component in a multi-component reaction to build additional rings. For example, microwave-assisted annulation processes have been used to create fused quinoline-thiones via 6π-electrocyclization, demonstrating how new rings can be efficiently built onto the quinoline core. nih.govfrontiersin.org

Derivatization for Enhanced Research Utility (e.g., probe development, affinity labeling)

The structural features of this compound, namely the quinoline core, the allylic alcohol, and the vinyl group, offer multiple avenues for chemical modification to generate valuable research tools. Derivatization of this compound can lead to the development of molecular probes for bio-imaging and affinity labels for target identification and validation, thereby enhancing its utility in chemical biology and medicinal chemistry research.

The quinoline scaffold itself is a well-established fluorophore, and its derivatives have been widely explored for the development of fluorescent probes. nih.govcrimsonpublishers.com The fluorescence properties of quinoline-based compounds can be finely tuned by introducing various substituents onto the heterocyclic ring system. nih.gov This intrinsic fluorescence provides a foundation for creating probes that can be used in live-cell imaging and for sensing specific intracellular parameters like pH. nih.govresearchgate.net

Probe Development:

The development of fluorescent probes from this compound can be envisioned through modifications at several key positions. The allylic alcohol moiety is a prime site for derivatization. For instance, it can be etherified or esterified with moieties that modulate the compound's photophysical properties or introduce new functionalities.

Furthermore, the quinoline ring system can be functionalized to create a library of probes with diverse spectral characteristics. nih.gov Techniques such as palladium-catalyzed cross-coupling reactions have proven effective in the combinatorial development of structurally diverse quinoline-based fluorophores. nih.govresearchgate.net By strategically placing electron-donating or electron-withdrawing groups on the quinoline core, researchers can rationally design probes with specific excitation and emission wavelengths suitable for various imaging applications. nih.gov

Below is a table illustrating potential derivatization strategies for developing fluorescent probes from the parent compound:

| Derivative Type | Modification Strategy | Potential Research Application | Key Findings/Rationale |

| Fluorescent Ion Sensor | Etherification of the allylic alcohol with a specific ion-chelating group (e.g., aza-crown ether). | Detection and quantification of specific metal ions (e.g., Zn²⁺, Ca²⁺) in biological systems. | The quinoline scaffold can act as a fluorophore whose emission is modulated by the binding of the target ion to the appended chelator. arabjchem.org |

| pH-Sensitive Probe | Introduction of an ionizable group (e.g., amino or carboxyl group) on the quinoline ring. | Mapping intracellular pH gradients and monitoring pH changes in real-time. nih.gov | The protonation state of the ionizable group influences the electronic structure of the quinoline fluorophore, leading to pH-dependent changes in fluorescence. nih.gov |

| Viscosity-Sensing Probe | Incorporation of a molecular rotor moiety through derivatization of the allylic alcohol or the quinoline ring. | Imaging viscosity changes within cellular compartments, which can be indicative of cellular stress or disease states. | The rotational freedom of the appended moiety is restricted in viscous environments, leading to an increase in fluorescence intensity. |

| Near-Infrared (NIR) Probe | Extension of the π-conjugated system of the quinoline ring through coupling with other aromatic systems. | Deep-tissue imaging with reduced background fluorescence and light scattering. | Extending π-conjugation shifts the emission wavelength to the NIR region, which is advantageous for in vivo imaging. |

Affinity Labeling:

Affinity labeling is a powerful technique to identify the biological targets of a small molecule. nih.govbenthamscience.com This approach involves chemically modifying the molecule of interest to include a reactive group that can form a covalent bond with its binding partner upon a specific trigger, such as photoirradiation (photoaffinity labeling). nih.govenamine.net The derivatized molecule, or probe, typically also incorporates a reporter tag (e.g., biotin (B1667282) or a clickable alkyne/azide) to facilitate the enrichment and subsequent identification of the labeled proteins by techniques like mass spectrometry. nih.gov

This compound can serve as a scaffold for the design of affinity-based probes. The allylic alcohol and the vinyl group are suitable handles for introducing the necessary functionalities for photoaffinity labeling.

The table below outlines potential derivatizations for creating affinity labeling probes:

| Probe Type | Modification Strategy | Components of the Probe | Mechanism of Action |

| Photoaffinity Labeling Probe (PALP) | Esterification or etherification of the allylic alcohol with a linker containing a photoreactive group and a reporter tag. | Pharmacophore: 1-(2-Methylquinolin-4-yl)prop-2-en-1-yl moietyPhotoreactive Group: Aryl azide, benzophenone, or diazirine enamine.netnih.govReporter Tag: Biotin, alkyne, or azide | The probe binds non-covalently to its target protein. Upon UV irradiation, the photoreactive group generates a highly reactive species that forms a covalent bond with nearby amino acid residues. The reporter tag is then used for enrichment and identification of the protein-probe adduct. nih.gov |

| Activity-Based Probe (ABP) | Modification of the vinyl group to incorporate a reactive electrophile. | Pharmacophore: 1-(2-Methylquinolin-4-yl)prop-2-en-1-yl moietyReactive Group: Michael acceptor, fluorophosphonateReporter Tag: Fluorophore or affinity handle | The probe covalently reacts with a nucleophilic residue in the active site of a target enzyme in an activity-dependent manner. This allows for the profiling of enzyme activity in complex biological samples. |

The synthesis of such probes would involve multi-step synthetic sequences, leveraging established methodologies for the introduction of photoreactive crosslinkers and reporter tags. enamine.net The choice of the photoreactive group and the position of its attachment would be critical to ensure that the probe retains its affinity for the target protein. nih.gov

Theoretical and Computational Investigations of 1 2 Methylquinolin 4 Yl Prop 2 En 1 Ol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods can predict molecular geometry, electronic structure, and other properties with high accuracy.

Density Functional Theory (DFT) Studies of Optimized Conformations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a common practice to optimize the molecular geometry of a compound to find its most stable conformation (i.e., the lowest energy state). For a molecule like 1-(2-Methylquinolin-4-yl)prop-2-en-1-ol, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine bond lengths, bond angles, and dihedral angles of its most stable three-dimensional structure. This information is crucial as the geometry of a molecule dictates many of its physical and chemical properties.

Interactive Data Table: Predicted Bond Lengths and Angles (Hypothetical Data) This table is a representation of the type of data that would be generated from DFT calculations. The values are hypothetical and for illustrative purposes only.

| Parameter | Value |

|---|---|

| C=C (vinyl) Bond Length | ~1.34 Å |

| C-O Bond Length | ~1.43 Å |

| N-C (quinoline) Bond Angle | ~117° |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For this compound, FMO analysis would predict the distribution of the HOMO and LUMO across the molecule. It is anticipated that the HOMO would be localized on the electron-rich quinoline (B57606) ring system, while the LUMO might be distributed over the prop-2-en-1-ol side chain and the quinoline core.

Interactive Data Table: Predicted FMO Energies (Hypothetical Data) This table illustrates the kind of data obtained from FMO analysis. The values are hypothetical.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule in terms of localized bonds, lone pairs, and antibonding orbitals. It is particularly useful for understanding charge transfer interactions and delocalization of electron density. In the context of this compound, NBO analysis would quantify the interactions between the filled (donor) and empty (acceptor) orbitals. This would reveal hyperconjugative interactions, such as the delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms into the antibonding orbitals of the quinoline ring and the vinyl group, which contribute to the molecule's stability.

Molecular Reactivity Descriptors and Computational Chemistry

Computational chemistry provides a suite of descriptors that help in predicting the reactivity of a molecule. These descriptors are derived from the electronic structure calculations.

Electrophilic and Nucleophilic Site Prediction (Fukui Functions, Molecular Electrostatic Potential)

To predict the reactive sites for electrophilic and nucleophilic attacks, two important tools are used: Fukui functions and the Molecular Electrostatic Potential (MEP) map.

Fukui functions indicate the change in electron density at a particular point in the molecule when an electron is added or removed. This helps in identifying the most likely sites for nucleophilic (electron donation) and electrophilic (electron acceptance) attack.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. Different colors on the MEP map indicate different potential values. Typically, red regions represent negative electrostatic potential and are susceptible to electrophilic attack, while blue regions indicate positive potential and are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the nitrogen and oxygen atoms, making them potential sites for electrophilic attack, and positive potential around the hydrogen atoms of the hydroxyl group and the quinoline ring.

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are of great interest for their applications in optoelectronics and photonics. Computational methods can predict the NLO properties of a molecule, such as its first-order hyperpolarizability (β). Molecules with a large dipole moment, extended π-conjugation, and significant intramolecular charge transfer are often good candidates for NLO materials. The structure of this compound, with its electron-rich quinoline ring and a conjugated side chain, suggests it might exhibit NLO properties. DFT calculations could provide a quantitative prediction of its hyperpolarizability.

Interactive Data Table: Predicted NLO Properties (Hypothetical Data) This table shows the type of data that would be generated from NLO property calculations. The values are hypothetical.

| Property | Value (a.u.) |

|---|---|

| Dipole Moment (μ) | 3.5 D |

Conformational Analysis and Tautomeric Equilibria Studies

Tautomerism, the phenomenon where a single chemical compound tends to exist in two or more interconvertible structures that are different in terms of the formal position of a hydrogen atom and a double bond, is also a relevant consideration for this molecule. mdpi.com The presence of the hydroxyl group adjacent to the quinoline ring system suggests the possibility of keto-enol tautomerism. Specifically, the alcohol (enol form) could potentially exist in equilibrium with its corresponding ketone (keto form). The stability and equilibrium between these tautomers are influenced by factors such as the solvent and substitution patterns on the quinoline ring. mdpi.comnih.gov Computational studies on similar hydroxyquinoline systems have shown that the tautomeric equilibrium can be delicately balanced and subject to controllable adjustments. helsinki.fi For larger fused aromatic systems, the diketone tautomer can surprisingly be the more stable form, a finding corroborated by DFT calculations. nih.gov

Table 1: Potential Tautomeric Forms of this compound

| Tautomeric Form | Structural Description |

| Enol Form | The native structure with a hydroxyl group on the prop-2-en-1-ol side chain. |

| Keto Form | A potential tautomer where the hydroxyl proton has migrated, and a carbonyl group is formed. |

It is important to note that while the potential for these tautomeric forms exists, their actual presence and relative abundance would need to be confirmed through specific spectroscopic and computational investigations of this compound.

Molecular Docking and Dynamics Simulations for Biomolecular Interactions (Mechanistic Insight)

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule, typically a protein. rsc.org These methods provide mechanistic insights at the atomic level, which are invaluable for drug design and understanding biological processes.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov The scoring functions used in docking algorithms estimate the binding affinity, and analysis of the docked pose reveals key molecular interactions. For quinoline derivatives, common interactions with protein active sites include:

Hydrogen Bonding: The nitrogen atom in the quinoline ring and the hydroxyl group of the side chain in this compound can act as hydrogen bond acceptors and donors, respectively. These interactions are crucial for the specificity and stability of ligand-protein complexes. nih.gov

Hydrophobic Interactions: The aromatic quinoline ring system can engage in hydrophobic interactions with nonpolar amino acid residues in the protein's binding pocket.

π-π Stacking: The planar quinoline ring can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. rsc.org

π-Cation Interactions: The electron-rich quinoline ring can interact favorably with positively charged residues such as lysine (B10760008) and arginine.

Numerous studies on various quinoline derivatives have demonstrated these interaction patterns with different protein targets, including proteases, kinases, and acetylcholinesterase. nih.govnih.govmdpi.com

While molecular docking often treats the receptor as rigid, molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time. researchgate.net MD simulations can reveal conformational changes in both the ligand and the protein upon binding. These simulations track the movements of atoms and molecules, allowing for the observation of how the binding of a ligand can induce changes in the protein's secondary and tertiary structure. mdpi.com Such induced-fit models are often critical for a more accurate understanding of binding affinity and the mechanism of action. For instance, MD simulations of quinoline derivatives have been used to assess the stability of ligand-protein complexes and to understand the dynamic behavior of the system. nih.govresearchgate.net

Table 2: Common Computational Methods for Studying Ligand-Protein Interactions

| Method | Purpose | Key Information Provided |

| Molecular Docking | Predicts the binding mode and affinity of a ligand to a protein. | Binding pose, scoring function value, key interacting residues. |

| Molecular Dynamics (MD) Simulation | Simulates the time-dependent behavior of a molecular system. | Conformational changes, stability of the complex, binding free energies. |

In Silico Models for Predictive Chemical Biology (e.g., target binding prediction without specific outcomes)

In silico models are increasingly used to predict the biological activities and potential targets of chemical compounds, a field often referred to as chemogenomics. nih.govresearchgate.net These predictive models are built using machine learning algorithms trained on large datasets of known drug-target interactions.

For a novel compound like this compound, various in silico approaches could be employed to predict its potential biological targets. Quantitative Structure-Activity Relationship (QSAR) models, for example, correlate the chemical structure of molecules with their biological activity. nih.govnih.gov By building a QSAR model based on a series of quinoline derivatives with known activity against a particular target, the activity of a new derivative can be predicted.

More advanced chemogenomic models use multi-scale information from both chemical structures and protein sequences to predict potential interactions across a wide range of targets. nih.govresearchgate.net These models can generate a ranked list of potential protein targets for a given small molecule, thereby guiding experimental validation efforts. nih.gov Such approaches are valuable in the early stages of drug discovery for hypothesis generation, identifying potential off-target effects, and for drug repositioning. nih.gov While specific target predictions for this compound have not been reported, the application of these in silico tools to the broader class of quinoline derivatives is well-documented. orientjchem.orgmdpi.com

Table 3: In Silico Predictive Models in Chemical Biology

| Model Type | Description | Application Example |

| 3D-QSAR | Relates the 3D properties of molecules to their biological activity. | Predicting the anticancer activity of novel quinoline compounds. nih.gov |

| Chemogenomic Models | Integrates chemical and biological data to predict drug-target interactions. | Identifying potential protein targets for a new chemical entity. nih.gov |

| ADMET Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a compound. | Assessing the drug-likeness of newly designed molecules. mdpi.com |

Mechanistic Biological Research and Target Identification for Quinoline Prop 2 En 1 Ol Derivatives

Investigation of Molecular Mechanisms of Action (In Vitro and Preclinical In Vivo Models)

The diverse pharmacological effects of quinoline (B57606) derivatives stem from their ability to interact with a variety of biological macromolecules and disrupt cellular processes.

Enzyme Inhibition Studies (e.g., kinase inhibition, protease inhibition)

Quinoline-based compounds have been identified as inhibitors of several key enzyme families. For instance, certain quinoline derivatives have demonstrated the ability to inhibit DNA methyltransferases (DNMTs), which are crucial for epigenetic regulation. A study on quinoline-based analogs showed that several compounds could inhibit human DNMT1 with low micromolar efficacy. rsc.org The mechanism of inhibition for some of these compounds involves intercalation into the DNA substrate, which in turn affects the enzyme's catalytic activity. rsc.org

Another significant area of enzyme inhibition by quinoline derivatives is targeting phosphodiesterase 5 (PDE5), an enzyme involved in the degradation of cyclic GMP. A series of synthesized quinoline derivatives were evaluated for their PDE5 inhibitory activity, with one compound showing high potency and selectivity. nih.gov This inhibition leads to increased cGMP levels, which can modulate various physiological processes. nih.gov

The table below summarizes the inhibitory activity of selected quinoline derivatives against different enzymes.

| Compound Class | Target Enzyme | Inhibition Data (IC₅₀) | Reference |

| Quinoline-based analogs | Human DNMT1 | Low micromolar range | rsc.org |

| Quinoline derivative 7a | Phosphodiesterase 5 (PDE5) | 0.27 nM | nih.gov |

Receptor Modulation Studies (e.g., dopamine (B1211576) receptor agonism)

The quinoline scaffold is also a key feature in molecules designed to modulate the activity of various receptors. Notably, quinoline derivatives have been investigated as modulators of nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov Research has led to the synthesis of novel quinoline compounds that exhibit selectivity for different nAChR subtypes. For example, some derivatives have shown a higher affinity for the α7 subtype over the α4β2 subtype. nih.gov Depending on the specific structural modifications, these compounds can act as either agonists or antagonists at these receptors. nih.gov

The following table presents data on the receptor modulation activity of certain quinoline derivatives.

| Compound | Receptor Target | Activity | Selectivity | Reference |

| Quinoline derivative 11 | α7 nAChR | Agonist (EC₅₀ in the range of 1.0-1.6 μM) | >10-fold selective for α7* nAChR | nih.gov |

| Quinoline derivative 7 | α4β2* nAChR | Antagonist | 2-fold higher affinity for α4β2*-subtype | nih.gov |

Interference with Cellular Pathways (e.g., microtubule polymerization, ergosterol (B1671047) biosynthesis)

Beyond direct enzyme or receptor interaction, quinoline derivatives can interfere with broader cellular signaling pathways. One such pathway is the Hedgehog-GLI1 (Hh-GLI1) signaling cascade, which is often dysregulated in cancer. Certain quinoline derivatives have been identified as inhibitors of GLI1, a key transcription factor in this pathway. By reducing the protein levels of GLI1, these compounds can exert antiproliferative effects in cancer cell lines.

While specific studies on the interference of 1-(2-Methylquinolin-4-yl)prop-2-en-1-ol with microtubule polymerization or ergosterol biosynthesis are not prominent, the broad structural diversity of quinoline derivatives suggests that compounds with such activities could be developed.

Induction of Cellular Responses (e.g., reactive oxygen species generation, cell cycle perturbation mechanisms)

The interaction of quinoline derivatives with cellular components can trigger a variety of cellular responses. For example, some quinoline-based compounds have been shown to elicit a DNA damage response in cancer cells through the activation of p53. rsc.org This can lead to cell cycle arrest and apoptosis. Furthermore, certain quinolinone derivatives have demonstrated antioxidant properties, suggesting an ability to modulate cellular redox states, although direct studies on reactive oxygen species (ROS) generation by this compound are limited.

Identification and Validation of Specific Biological Targets

Identifying the precise molecular targets of bioactive compounds is crucial for understanding their mechanism of action and for further drug development.

Affinity-Based Probes and Proteomic Approaches

While specific applications of affinity-based probes and proteomic approaches for this compound have not been detailed, these are powerful techniques used in chemical biology to identify the targets of novel compounds. Affinity-based probes are created by modifying a bioactive compound with a reactive group and a reporter tag. This allows for the covalent labeling and subsequent identification of target proteins from cell lysates using proteomic methods like mass spectrometry. This general approach is applicable to the study of quinoline derivatives to elucidate their protein interaction profiles. Molecular docking studies are also employed to predict the binding affinity of quinoline derivatives to potential protein targets, providing insights into possible interactions at the molecular level.

Genetic and Biochemical Pathway Interrogation

A critical step in understanding the biological activity of quinoline derivatives is the interrogation of the genetic and biochemical pathways they modulate. Target identification and mechanism-of-action studies are essential components of small-molecule probe and drug discovery. nih.gov By examining the downstream effects of a compound on cellular processes, researchers can construct a comprehensive picture of its biological impact.

Gene expression profiling is a powerful tool for generating hypotheses about a compound's mechanism of action. Studies on various quinoline derivatives have demonstrated their ability to influence key signaling pathways implicated in diseases like cancer. For instance, certain 2-((7-chloroquinolin-4-yl) amino) benzohydrazide (B10538) derivatives have been shown to modulate breast cancer-related pathways, including the PI3K-Akt and MAPK signaling cascades. nih.gov Similarly, research on novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids identified that potent compounds could induce apoptosis by upregulating the tumor suppressor protein p53 and the initiator caspase 9 in MCF-7 breast cancer cells. nih.gov These findings pinpoint specific nodes within cellular signaling networks that are affected by the quinoline scaffold, providing a basis for further mechanistic investigation.

These pathway analyses, often combining genetic and biochemical approaches, not only help to identify the primary target of a compound but also reveal potential off-target effects and polypharmacological profiles, which can be advantageous for treating complex diseases. nih.gov

Allosteric Modulation and Orthosteric Binding Site Studies

Quinoline derivatives can exert their effects through different modes of interaction with their target proteins, primarily by binding to orthosteric or allosteric sites. The orthosteric site is the primary, evolutionarily conserved binding site for the endogenous ligand or substrate. nih.gov In contrast, an allosteric site is a distinct, topographically separate location on the protein. rsc.org Ligands that bind to allosteric sites, known as allosteric modulators, can alter the protein's conformation, thereby influencing the binding or efficacy of the orthosteric ligand. rsc.orgnih.gov

The quinoline scaffold has been successfully incorporated into compounds designed as allosteric modulators. A notable example is the development of quinoline-based allosteric HIV-1 integrase inhibitors (ALLINIs). These compounds bind at the dimer interface of the integrase enzyme, a site distinct from the catalytic center, and induce hyper-multimerization, which disables the enzyme's function. mdpi.com This allosteric mechanism has proven effective in both early and late stages of viral replication. mdpi.com

Furthermore, related heterocyclic structures like isoquinolines and imidazoquinolines have been identified as allosteric modulators for G protein-coupled receptors (GPCRs), such as the A3 adenosine (B11128) receptor. nih.govnih.gov These modulators can enhance the binding and signaling of the endogenous agonist without directly competing with it, which may offer therapeutic advantages like greater subtype selectivity and a better side-effect profile. nih.gov The study of both orthosteric and allosteric interactions is therefore crucial for characterizing the pharmacological profile of new quinoline-prop-2-en-1-ol derivatives.

Structure-Target Interaction Mapping through Biophysical Techniques

To fully understand how quinoline-prop-2-en-1-ol derivatives interact with their biological targets, a range of biophysical techniques are employed to map the structural and energetic details of the binding events. These methods provide quantitative data on binding kinetics and thermodynamics, which are fundamental to structure-activity relationship (SAR) studies. physicallensonthecell.org

Isothermal Titration Calorimetry (ITC) is a key technique that directly measures the heat released or absorbed during a binding event. acs.org This allows for the determination of crucial thermodynamic parameters, including the binding affinity (Ka) or dissociation constant (Kd), enthalpy change (ΔH), and entropy change (ΔS). physicallensonthecell.orgacs.org For example, ITC studies on 8-hydroxy- and 8-sulfonamido-quinoline-2-carboxylic acids, developed as inhibitors of New Delhi metallo-β-lactamase-1 (NDM-1), revealed that binding was associated with a remarkable entropic gain, indicating significant structural modification of the target enzyme upon inhibitor binding. acs.orgnih.gov

Other Biophysical Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, surface plasmon resonance (SPR), and fluorescence spectroscopy also provide valuable insights. NMR can identify the specific amino acid residues involved in the interaction, while SPR can measure real-time association (kon) and dissociation (koff) rates. acs.orgnih.gov Fluorescence spectroscopy studies on triazole-based quinoline compounds binding to serum albumin have demonstrated a static quenching mechanism, and the thermodynamic data suggested the involvement of van der Waals forces and hydrogen bonds in the complexation. acs.org

These detailed biophysical characterizations are essential for the rational design and optimization of quinoline derivatives, enabling researchers to fine-tune their binding properties for improved potency and selectivity.

Table 1: Key Kinetic and Thermodynamic Parameters in Drug-Target Interaction Studies. This table outlines the fundamental parameters obtained from biophysical techniques used to characterize the binding of quinoline derivatives to their biological targets.

Investigation of Multi-Targeting Approaches with Quinoline-Prop-2-en-1-ol Scaffolds

The concept of a "magic bullet," a drug that hits a single target, is being increasingly complemented by multi-target approaches, especially for complex multifactorial diseases like cancer and neurodegenerative disorders. nih.gov The quinoline core is considered a "privileged scaffold" because its structure can be readily modified to interact with multiple biological targets. frontiersin.orgmdpi.com This versatility makes it an attractive starting point for designing multi-target agents.

Research has focused on creating hybrid molecules that combine the quinoline framework with other pharmacophores to achieve dual or multiple activities. For example, novel 1,2,4-triazine-quinoline hybrids have been synthesized and evaluated as potent dual inhibitors of cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX), two key enzymes in the inflammatory pathway. nih.gov Another study focused on 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones as potential multi-target inhibitors of EGFR, BRAFV600E, and EGFRT790M, which are important kinases in cancer progression. mdpi.com Compound 3h from this series was identified as a potent inhibitor of all three targets. mdpi.com

In silico methods, such as molecular docking and molecular dynamics simulations, play a significant role in the rational design of these multi-targeted ligands. nih.gov These computational approaches allow researchers to predict how a designed molecule might interact with several different target proteins, guiding synthetic efforts toward candidates with the most promising polypharmacological profiles. nih.govmdpi.com This strategy of intentionally designing molecules to modulate multiple targets represents a sophisticated approach to drug discovery, for which the quinoline-prop-2-en-1-ol scaffold and its relatives hold considerable promise.

Table 2: Examples of Multi-Target Quinoline Derivatives. This table showcases specific quinoline hybrids and their inhibitory concentrations (IC₅₀) against multiple biological targets, illustrating the potential of the quinoline scaffold in developing polypharmacological agents.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 1 2 Methylquinolin 4 Yl Prop 2 En 1 Ol Analogs

Systematic Variation of Substituents on the Quinoline (B57606) Ring

The quinoline scaffold is a privileged structure in drug discovery, and its biological activity is highly sensitive to the nature and position of its substituents. nih.govnih.gov Modifications on both the pyridine (B92270) and benzene (B151609) portions of the ring system can profoundly impact the molecule's physicochemical properties, such as electron density, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

The C-2 position of the quinoline ring is a key site for modification. The presence of a methyl group, as in the parent compound, can influence activity through steric and electronic effects.

Positional Isomerism: Moving the methyl group to other positions on the quinoline ring would significantly alter the molecule's topology and electronic distribution. For instance, a methyl group at C-3 has been shown in some 4-substituted quinoline series to reduce certain biological activities. nih.gov

Chemical Nature of the Substituent: Replacing the C-2 methyl group with other substituents allows for a systematic probing of the binding pocket it interacts with.

Alkyl Homologation: Increasing the alkyl chain length (e.g., ethyl, propyl) can enhance lipophilicity. This may improve membrane permeability but could also lead to non-specific binding or reduced solubility. The optimal chain length would depend on the specific target's hydrophobic pocket size. In some quinoline series, longer alkyl chains at C-2 have been associated with varied biological outcomes. mdpi.com

Introduction of Aryl Groups: Replacing the methyl group with a phenyl or substituted phenyl ring introduces significant bulk and potential for π-π stacking interactions. This modification can dramatically alter the binding mode and potency, as seen in various 2-arylquinoline derivatives. researchgate.net

Electron-Withdrawing vs. Electron-Donating Groups: Substituting the methyl group with electron-withdrawing groups (e.g., -CF₃) or electron-donating groups (e.g., -OCH₃) would modulate the basicity of the quinoline nitrogen. This can affect the compound's pKa and its ability to form hydrogen bonds or ionic interactions at the target site.

| Modification at C-2 | Rationale | Anticipated Impact on Activity |

| H (unsubstituted) | Baseline comparison | May decrease activity due to loss of hydrophobic interaction. |

| Ethyl, Propyl | Increased lipophilicity | Potentially increased or decreased activity depending on pocket size. |

| Phenyl | Introduces bulk and π-stacking | Significant change in activity, potential for enhanced binding. |

| CF₃ | Electron-withdrawing | May alter pKa and hydrogen bonding potential, influencing target interaction. |

This table is illustrative and based on general SAR principles for quinoline derivatives.

The fused benzene ring (positions C-5, C-6, C-7, and C-8) offers multiple sites for substitution, which can fine-tune the electronic properties and direct the molecule's orientation within a binding site.

Halogenation: The introduction of halogens (F, Cl, Br) is a common strategy in medicinal chemistry. A chloro group at the C-7 position, for example, is a critical feature for the antimalarial activity of chloroquine (B1663885) and related 4-aminoquinolines. nih.gov Halogens can act as hydrogen bond acceptors and alter the electronic nature of the ring. Their position is crucial; for instance, a substituent at C-8 can sometimes abolish activity. nih.gov

Electron-Donating Groups: Methoxy (-OCH₃) or hydroxyl (-OH) groups on the benzene ring can serve as hydrogen bond donors or acceptors, potentially forming new interactions with the target protein. Their introduction also increases polarity, which can affect solubility and pharmacokinetic properties.

Bulky Substituents: The addition of larger, lipophilic groups can enhance van der Waals interactions if a suitable hydrophobic pocket is available on the target. However, bulky substituents can also introduce steric hindrance, preventing optimal binding.

| Position | Substituent | General Effect on Quinoline Derivatives |

| C-5 | Cl, F | Can influence electronic distribution and steric profile. |

| C-6 | OCH₃, Cl | Often modulated to fine-tune activity and metabolic stability. |

| C-7 | Cl | A key position for enhancing activity in certain classes (e.g., antimalarials). nih.gov |

| C-8 | NO₂, OCH₃ | Substitution at this position can be detrimental to activity in some scaffolds. nih.govnih.gov |

This table presents generalized SAR trends observed in various quinoline series and may not be directly predictive for the specific 1-(2-Methylquinolin-4-yl)prop-2-en-1-ol scaffold.

Exploration of the Prop-2-en-1-ol Moiety Modifications

The prop-2-en-1-ol side chain at the C-4 position is a defining feature of the molecule, presenting multiple avenues for modification to explore its role in biological activity. This allylic alcohol moiety contains a hydroxyl group, a flexible three-carbon chain, and a double bond, all of which can be crucial for target interaction.

The double bond in the prop-2-en-1-ol side chain can exist as either an E (trans) or Z (cis) isomer. This geometric isomerism dictates the spatial orientation of the substituents around the double bond, which can have a profound impact on how the side chain fits into a receptor's binding site. It is plausible that one isomer may exhibit significantly higher activity than the other due to a more favorable binding conformation. The synthesis of stereochemically pure allylic alcohols is a well-established field, allowing for the preparation and evaluation of individual E and Z isomers. researchgate.net The introduction of an unsaturated bond in the side chain of some 4-substituted quinolines has been shown to be tolerated without being detrimental to activity. nih.gov

The hydroxyl group is a critical functional group, capable of acting as both a hydrogen bond donor and acceptor. Its presence is often essential for anchoring a molecule to its biological target.

Esterification/Etherification: Converting the hydroxyl group to an ester (e.g., acetate) or an ether (e.g., methyl ether) would block its hydrogen bonding capabilities. If the biological activity is significantly reduced or abolished, it would strongly suggest that the hydroxyl group is essential for binding. Conversely, these modifications could create a prodrug that is metabolized in vivo to release the active parent alcohol.

Removal of the Hydroxyl Group: Complete removal of the hydroxyl group to yield a propylene (B89431) side chain would definitively establish its importance. A loss of activity would confirm its role in target engagement.

Inversion of Stereochemistry: The carbon bearing the hydroxyl group is a stereocenter. The (R) and (S) enantiomers could exhibit different biological activities, a common phenomenon in pharmacology. This would indicate that the precise 3D orientation of the hydroxyl group is critical for its interaction with a chiral binding site.

| Modification of -OH Group | Rationale | Expected Outcome if -OH is Crucial for Binding |

| O-Acetate (Ester) | Blocks H-bonding; potential prodrug | Significant loss of in vitro activity. |

| O-Methyl (Ether) | Blocks H-bonding | Significant loss of in vitro activity. |

| Removal (Propylene chain) | Complete loss of H-bonding function | Abolition of activity. |

| Inversion of stereocenter | Probes chiral recognition | One enantiomer significantly more active than the other. |

This table is based on established principles of medicinal chemistry regarding the role of hydroxyl groups.

The length and branching of the side chain at C-4 determine its reach and ability to occupy specific sub-pockets within a binding site.

Chain Extension/Shortening: Synthesizing analogs with but-2-en-1-ol (B7822390) (one carbon longer) or eth-2-en-1-ol (one carbon shorter) side chains would probe the spatial limits of the binding pocket. In many drug series, there is an optimal chain length for activity. nih.gov

Saturation of the Double Bond: Reducing the double bond to a single bond (propan-1-ol side chain) would increase the conformational flexibility of the side chain. This could either enhance or diminish activity depending on whether the rigid conformation of the alkene is necessary for optimal binding.

Branching: Introducing methyl or other small alkyl groups on the side chain (e.g., at C-1 or C-2 of the propenol moiety) would explore steric tolerance. Branching can restrict bond rotation, locking the side chain into a more defined conformation, which could be either beneficial or detrimental to binding affinity.

Pharmacophore Modeling and Computational SAR

Pharmacophore modeling is a cornerstone in computational chemistry for identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. dovepress.com For analogs of this compound, a pharmacophore model would typically be developed based on a set of structurally related compounds with known biological activities against a particular target. This process involves conformational analysis of the molecules to identify their low-energy, biologically relevant shapes and then aligning them to find common chemical features that are critical for activity. dovepress.com

These features are generally categorized as:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Hydrophobic (HY) regions

Aromatic Rings (AR)

Positive Ionizable (PI) centers

Negative Ionizable (NI) centers

For the this compound scaffold, the quinoline nitrogen would likely serve as a hydrogen bond acceptor, while the hydroxyl group on the propenol side chain could act as both a hydrogen bond donor and acceptor. The quinoline ring itself represents a significant hydrophobic and aromatic feature.

Quantitative Structure-Activity Relationship (QSAR) studies further refine this understanding by correlating variations in physicochemical properties of the analogs with their biological activities. nih.gov Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. mdpi.com These analyses generate 3D contour maps that visualize regions where modifications to the molecule would likely enhance or diminish its activity. nih.gov For instance, CoMFA and CoMSIA models developed for quinoline-based derivatives have successfully identified key steric, electrostatic, hydrophobic, and hydrogen-bonding interactions that govern their activity. tandfonline.com

In a typical computational SAR study for this compound analogs, the following steps would be undertaken:

Dataset Assembly: A series of analogs with a range of biological activities (e.g., IC50 values) would be compiled.

Molecular Modeling: The 3D structure of each analog would be generated and its conformational space explored.

Alignment: The compounds would be aligned based on a common substructure, such as the 2-methylquinoline (B7769805) core.

Model Generation: 3D-QSAR models (e.g., CoMFA, CoMSIA) would be built to correlate the 3D fields around the molecules with their activities. mdpi.com

Model Validation: The predictive power of the generated models would be rigorously tested using both internal (e.g., cross-validation) and external validation sets. mdpi.comtandfonline.com

The resulting contour maps would guide the design of new analogs. For example, a map might indicate that a bulky, electron-withdrawing group at a specific position on the quinoline ring would be beneficial for activity, while a hydrogen bond donor group elsewhere might be detrimental. Such computational insights allow for the prioritization of synthetic efforts towards compounds with a higher probability of success. nih.gov

Ligand Efficiency and Lipophilic Efficiency Analysis in Compound Optimization

In the optimization of lead compounds, it is crucial to not only increase potency but also to maintain or improve "drug-like" properties. Ligand Efficiency (LE) and Lipophilic Efficiency (LiPE) are key metrics used to assess the quality of compounds and guide their development. wikipedia.orgacs.org

Ligand Efficiency (LE) measures the binding energy per heavy atom (non-hydrogen atom) of a molecule. It is a useful metric for comparing the efficiency of binding for compounds of different sizes. acs.org A higher LE value is generally desirable, as it suggests that the compound is making more effective use of its size to achieve its potency.

The formula for LE is: LE = -RT ln(IC₅₀) / N where R is the gas constant, T is the absolute temperature, IC₅₀ is the half-maximal inhibitory concentration, and N is the number of heavy atoms. A more practical, albeit less rigorous, formula is often used: LE = (1.37 x pIC₅₀) / N

Lipophilic Efficiency (LiPE) , also known as Ligand-Lipophilicity Efficiency (LLE), relates the potency of a compound to its lipophilicity, typically measured as logP or logD. wikipedia.org High lipophilicity can lead to problems such as poor solubility, high metabolic clearance, and non-specific toxicity. wikipedia.org LiPE helps in designing potent compounds with optimal lipophilicity. acs.org

The formula for LiPE is: LiPE = pIC₅₀ - logP

Empirical evidence suggests that successful drug candidates often have a LiPE greater than 6. wikipedia.org During lead optimization of this compound analogs, these metrics would be used to track the quality of the compounds being synthesized. The goal would be to increase pIC₅₀ without a proportional increase in the number of heavy atoms or logP.

The table below illustrates a hypothetical analysis for a series of analogs.

| Compound | Modification | pIC₅₀ | Heavy Atoms (N) | logP | Ligand Efficiency (LE) | Lipophilic Efficiency (LiPE) |

| Parent | This compound | 6.0 | 15 | 0.55 | 5.4 | |

| Analog A | Add 6-Chloro group | 6.5 | 16 | 3.1 | 0.56 | 3.4 |

| Analog B | Add 7-Methoxy group | 6.8 | 17 | 2.8 | 0.55 | 4.0 |

| Analog C | Replace Methyl with Ethyl | 6.2 | 16 | 2.9 | 0.53 | 3.3 |

| Analog D | Add 3'-Methyl to propenol | 7.2 | 16 | 2.9 | 0.62 | 4.3 |

Note: Data are hypothetical for illustrative purposes.

From this hypothetical data, Analog D shows the most promising profile. Despite an increase in lipophilicity compared to the parent compound, it demonstrates a significant improvement in both Ligand Efficiency and Lipophilic Efficiency, making it a superior candidate for further development. This type of analysis helps to avoid the common pitfall of achieving high potency at the expense of poor physicochemical properties. acs.org

Molecular Hybridization Strategies Incorporating the this compound Core

Molecular hybridization is a rational drug design strategy that involves combining two or more distinct pharmacophores (structural units responsible for biological activity) into a single molecule. The resulting hybrid compound may exhibit an improved affinity and efficacy profile compared to the individual parent molecules, or it may possess dual-target activity, which can be advantageous in treating complex diseases like cancer or infections. mdpi.com

The this compound core can be considered a "privileged structure," a scaffold that is capable of binding to multiple biological targets. mdpi.com This makes it an excellent candidate for molecular hybridization. Strategies can involve linking this quinoline core to other known pharmacophores via a suitable spacer. The choice of the second pharmacophore depends on the therapeutic target.

For example:

Anticancer Hybrids: The quinoline core could be linked to moieties known to inhibit key cancer-related enzymes. For instance, hybridization with a benzamide (B126) group, a known zinc-binding moiety in histone deacetylase (HDAC) inhibitors, could create a dual PI3K/HDAC inhibitor. nih.govresearchgate.net

Antimicrobial Hybrids: The quinoline scaffold is present in many antimalarial and antibacterial drugs. tandfonline.com It could be hybridized with other antimicrobial pharmacophores, such as a thiazole (B1198619) or a sulfonamide, to create compounds with a broader spectrum of activity or to overcome resistance mechanisms.

Anti-inflammatory Hybrids: Linking the quinoline core to a known anti-inflammatory agent, such as an NSAID pharmacophore, could yield a hybrid with synergistic anti-inflammatory effects.

A hypothetical design of a hybrid molecule is shown in the table below:

| Quinoline Core | Linker | Second Pharmacophore | Potential Target |

| 1-(2-Methylquinolin-4-yl)- | -CH₂-Triazole- | Hydroxamic Acid | Histone Deacetylase (HDAC) |

| 1-(2-Methylquinolin-4-yl)- | -Amide- | Sulfonamide | Carbonic Anhydrase |

| 1-(2-Methylquinolin-4-yl)- | -Ester- | Ibuprofen | COX / Kinase |

The design and synthesis of such hybrids based on the this compound core could lead to the discovery of novel therapeutic agents with improved potency, selectivity, or multi-target capabilities.

Rational Design Approaches for Modulating Target Selectivity and Affinity

Rational design aims to systematically modify a lead compound to enhance its binding affinity for a specific target while minimizing interactions with off-targets, thereby improving selectivity and reducing potential side effects. This process is heavily reliant on an understanding of the structure-activity relationships (SAR) and, ideally, the three-dimensional structure of the target protein. rsc.org

For analogs of this compound, rational design strategies would focus on modifications at several key positions:

The Quinoline Ring: The substitution pattern on the aromatic rings of the quinoline core can significantly influence affinity and selectivity.